REACTION_SMILES
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[Br:1][Br:2].[C:3]([CH3:4])([CH3:5])([CH3:6])[Si:7]([n:8]1[cH:9][cH:10][c:11]2[c:12]1[n:13][cH:14][c:15](-[c:17]1[cH:18][c:19]([F:23])[cH:20][cH:21][cH:22]1)[cH:16]2)([CH3:24])[CH3:25].[Cl:32][C:33]([Cl:34])([Cl:35])[Cl:36].[Cl:37][CH:38]([Cl:39])[Cl:40].[cH:26]1[cH:27][cH:28][n:29][cH:30][cH:31]1>>[Br:1][c:10]1[cH:9][n:8]([Si:7]([C:3]([CH3:4])([CH3:5])[CH3:6])([CH3:24])[CH3:25])[c:12]2[c:11]1[cH:16][c:15](-[c:17]1[cH:18][c:19]([F:23])[cH:20][cH:21][cH:22]1)[cH:14][n:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)n1ccc2cc(-c3cccc(F)c3)cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)n1cc(Br)c2cc(-c3cccc(F)c3)cnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |